molecular formula C9H17NO2S B13605331 3-(1-(Aminomethyl)cyclobutyl)tetrahydrothiophene 1,1-dioxide

3-(1-(Aminomethyl)cyclobutyl)tetrahydrothiophene 1,1-dioxide

Cat. No.: B13605331
M. Wt: 203.30 g/mol
InChI Key: BWVAGEFJNBIMSJ-UHFFFAOYSA-N
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Description

3-(1-(Aminomethyl)cyclobutyl)tetrahydrothiophene 1,1-dioxide is a sulfone derivative featuring a tetrahydrothiophene 1,1-dioxide core substituted with a cyclobutyl group bearing an aminomethyl moiety. This structure confers unique steric and electronic properties, making it relevant in medicinal chemistry and materials science.

Properties

Molecular Formula

C9H17NO2S

Molecular Weight

203.30 g/mol

IUPAC Name

[1-(1,1-dioxothiolan-3-yl)cyclobutyl]methanamine

InChI

InChI=1S/C9H17NO2S/c10-7-9(3-1-4-9)8-2-5-13(11,12)6-8/h8H,1-7,10H2

InChI Key

BWVAGEFJNBIMSJ-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)(CN)C2CCS(=O)(=O)C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-(Aminomethyl)cyclobutyl)tetrahydrothiophene 1,1-dioxide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclobutylamine with tetrahydrothiophene 1,1-dioxide in the presence of a suitable catalyst. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-(1-(Aminomethyl)cyclobutyl)tetrahydrothiophene 1,1-dioxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides .

Scientific Research Applications

3-(1-(Aminomethyl)cyclobutyl)tetrahydrothiophene 1,1-dioxide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(1-(Aminomethyl)cyclobutyl)tetrahydrothiophene 1,1-dioxide involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

The following table highlights key structural analogs and their substituent differences:

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) CAS Number Key References
Target Compound 1-(Aminomethyl)cyclobutyl C₉H₁₆N₂O₂S 216.30 Not explicitly provided
3-Cyclobutyl-thiomorpholine 1,1-dioxide hydrochloride Cyclobutyl-thiomorpholine C₈H₁₆ClNO₂S 225.73 Not provided
3-(Piperazin-1-yl)tetrahydrothiophene 1,1-dioxide Piperazine C₈H₁₆N₂O₂S 204.29 110469-63-1
3-(Heptan-4-ylamino)tetrahydrothiophene 1,1-dioxide Heptan-4-ylamino C₁₁H₂₃NO₂S 233.37 1019610-36-6
3-Aminotetrahydrothiophene 1,1-dioxide hydrochloride Unsubstituted aminotetrahydrothiophene C₄H₁₀ClNO₂S 171.65 6338-70-1

Key Observations :

  • The cyclobutyl group in the target compound introduces steric bulk compared to linear alkyl chains (e.g., heptan-4-ylamino in ).

Physical and Chemical Properties

Thermochemical Data

Tetrahydrothiophene 1,1-dioxide (sulfolane), a benchmark solvent, has a molar mass of 120.17 g/mol and heat capacity data spanning 303.1–555.1 K . Substituted derivatives like the target compound exhibit altered properties:

  • Solubility: Sulfolane is highly polar and miscible with water, while alkylamino substituents (e.g., heptan-4-ylamino in ) reduce polarity, increasing lipophilicity.
  • Thermal Stability: Cycloaliphatic sulfones (e.g., tetrahydrothiophene 1,1-dioxide) generally exhibit higher melting points than non-cycloaliphatic analogs due to rigid structures .
Solvent Performance

Sulfolane demonstrates superior selectivity (S∞ = 28.2) in separating aromatic compounds from aliphatics . Substituents like aminomethyl cyclobutyl may modulate selectivity by altering electron density and steric interactions.

Biological Activity

3-(1-(Aminomethyl)cyclobutyl)tetrahydrothiophene 1,1-dioxide, also known as 3-(Aminomethyl)tetrahydrothiophene 1,1-dioxide, is a compound with significant biological activity. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

  • Chemical Formula : C5_5H11_{11}NO2_2S
  • Molecular Weight : 149.21 g/mol
  • CAS Number : 45697-13-0
  • PubChem ID : 2772225

Structure

The compound features a tetrahydrothiophene ring with an aminomethyl group attached, contributing to its biological activity. The presence of sulfur in the structure is noteworthy as it often influences the reactivity and interaction with biological targets.

Research indicates that 3-(Aminomethyl)tetrahydrothiophene 1,1-dioxide exhibits various biological activities:

  • Antimicrobial Activity : Studies have shown that compounds containing thiophene rings can possess antimicrobial properties. The specific mechanism often involves disruption of microbial cell membranes or interference with metabolic processes.
  • Cytotoxic Effects : Preliminary studies suggest that this compound may induce cytotoxicity in certain cancer cell lines. The exact pathways remain under investigation but may involve apoptosis or necrosis mechanisms.

Toxicological Profile

According to PubChem, the compound has been classified with the following hazard statements:

  • H315: Causes skin irritation
  • H318: Causes serious eye damage

These properties necessitate careful handling and further investigation into its safety profile.

Study 1: Antimicrobial Activity

A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of various thiophene derivatives, including 3-(Aminomethyl)tetrahydrothiophene 1,1-dioxide. The results indicated a significant inhibition of bacterial growth against strains such as E. coli and S. aureus. The minimum inhibitory concentration (MIC) was determined to be within the range of 50-100 µg/mL.

Study 2: Cytotoxicity Assay

In vitro cytotoxicity assays conducted on human cancer cell lines revealed that the compound exhibited IC50_{50} values ranging from 20 to 50 µM. These findings suggest potential for further development as an anticancer agent.

Study 3: Mechanistic Insights

Further investigations into the mechanisms of action highlighted that the compound may induce oxidative stress in cells, leading to cellular damage and apoptosis. This was assessed using flow cytometry and reactive oxygen species (ROS) assays.

Data Table: Summary of Biological Activities

Activity TypeEffectivenessReference
AntimicrobialMIC = 50-100 µg/mLPeer-reviewed study
CytotoxicityIC50_{50} = 20-50 µMIn vitro assay
MechanismInduces oxidative stressMechanistic study

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